molecular formula C13H17NO6S B5514003 Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate

Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate

Cat. No.: B5514003
M. Wt: 315.34 g/mol
InChI Key: XKINLGZEIVOYBV-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate is an organic compound with the molecular formula C12H17NO6S. It is a derivative of benzoic acid and contains a morpholine ring, a methoxy group, and a sulfonyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate typically involves the reaction of 4-methoxybenzoic acid with morpholine and a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include sulfur trioxide-pyridine complex and methyl iodide. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: Lacks the morpholine and sulfonyl groups, making it less versatile in chemical reactions.

    Methyl 3-(morpholinosulfonyl)benzoate: Similar structure but different substitution pattern, leading to different reactivity and applications.

    Methyl 4-methoxy-3-(piperidinosulfonyl)benzoate: Contains a piperidine ring instead of morpholine, which can alter its biological activity.

Uniqueness

Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate is unique due to the presence of both the morpholine and sulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate (CAS 353467-19-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group and a morpholinosulfonyl moiety attached to a benzoate backbone. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The morpholinosulfonyl group enhances the compound's solubility and bioavailability, which may facilitate its action in biological systems.

Anticancer Activity

This compound has shown promising anticancer properties through several mechanisms:

  • Proteasome Inhibition : It inhibits proteasome activity, leading to the accumulation of pro-apoptotic factors and induction of apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies indicate that it induces G2/M phase cell cycle arrest, significantly reducing cell viability in various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism
MCF-75Induces apoptosis
HeLa10G2/M phase arrest
A5497Proteasome inhibition

Data derived from laboratory studies examining the effects of the compound on cancer cell lines.

Antimicrobial Properties

Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains:

  • Mechanism of Action : The compound likely interferes with bacterial cell wall synthesis or function, leading to bacterial growth inhibition.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus15Gram-positive
Escherichia coli20Gram-negative

Minimum inhibitory concentrations (MICs) indicate the effectiveness of the compound against selected bacteria.

Case Study 1: Anticancer Efficacy

In a study focused on breast cancer cells (MCF-7), this compound was found to significantly reduce cell viability. The IC50 value was determined to be approximately 5 µM, indicating potent anticancer activity. Further mechanistic analyses revealed that the compound induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with MICs ranging from 10 to 20 µg/mL. These findings suggest potential applications in treating bacterial infections.

Properties

IUPAC Name

methyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-18-11-4-3-10(13(15)19-2)9-12(11)21(16,17)14-5-7-20-8-6-14/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKINLGZEIVOYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methyl 3-(chlorosulfonyl)-4-methoxybenzoate 40 (1.002 g, 3.8 mmol) in CH2Cl2 (20 mL) at 0° C. was added pyridine (0.46 mL, 6 mmol) and morpholine (0.395 mL, 5 mmol). The reaction mixture was warmed to room temperature, stirred for 30 min, and diluted with EtOAc. The organic phase was washed with NaHCO3 (1×), brine (1×), dried over MgSO4, filtered, and concentrated in vacuo. Purification by flash column chromatography on silica gel (eluted with 0% to 20% EtOAc in CH2Cl2) gave methyl 4-methoxy-3-(morpholinosulfonyl)benzoate 41 (0.970 g, 81% yield) as a white solid. Mass spectrum: calculated for C13H17NO6S 315.1. found 316.1 (M++1).
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